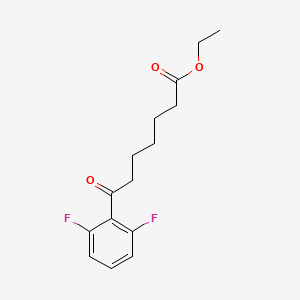

Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate

Übersicht

Beschreibung

Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate is an organic compound characterized by the presence of a difluorophenyl group attached to a heptanoate chain with an ethyl ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate typically involves the esterification of 7-(2,6-difluorophenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

Reduction: Reduction of the keto group in this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

Substitution: The difluorophenyl group in the compound can participate in electrophilic aromatic substitution reactions, where substituents such as nitro groups can be introduced using reagents like nitric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitric acid in sulfuric acid for nitration reactions.

Major Products:

Oxidation: 7-(2,6-difluorophenyl)-7-oxoheptanoic acid.

Reduction: 7-(2,6-difluorophenyl)-7-hydroxyheptanoate.

Substitution: 7-(2,6-difluoro-4-nitrophenyl)-7-oxoheptanoate.

Wissenschaftliche Forschungsanwendungen

Chemistry

Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its chemical structure allows for various reactions, including:

- Oxidation : Can be oxidized to form carboxylic acids or other derivatives.

- Reduction : The keto group can be reduced to form alcohols.

- Substitution Reactions : The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

These reactions are critical for developing new compounds with desired properties.

Biology

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds similar to this compound demonstrate antimicrobial effects against a range of pathogens.

- Antiviral Activity : Related compounds have been evaluated for their antiviral properties, particularly against hepatitis B virus (HBV). For instance, modifications in the phenyl ring significantly enhance antiviral potency, with some derivatives showing IC50 values as low as 10 nM against HBV in vitro models.

Medicine

This compound is being explored for its potential use in drug development:

- Novel Therapeutic Agents : The compound's unique structure may lead to the design of new drugs targeting specific diseases. Its interactions with biological targets can be optimized through structure-activity relationship (SAR) studies, where the presence of fluorine atoms is shown to enhance binding affinity and lipophilicity.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical characteristics.

Case Study 1: Antiviral Research

A study focused on related tetrahydropyrrolo[1,2-c]pyrimidine derivatives demonstrated that structural modifications could enhance antiviral potency against HBV. This research highlighted the significance of the difluorophenyl moiety in improving interactions with viral proteins and suggested that similar modifications to this compound could yield promising antiviral agents .

Case Study 2: Synthesis Optimization

In an industrial context, researchers have optimized synthesis routes for this compound using continuous flow reactors. This method improved yield and purity while reducing production costs. The application of advanced purification techniques such as distillation and recrystallization was also explored to enhance the quality of the final product .

Wirkmechanismus

The mechanism of action of Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets, while the keto and ester functionalities contribute to its overall reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Ethyl 7-(2,6-dichlorophenyl)-7-oxoheptanoate: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and biological activity.

Ethyl 7-(2,6-dibromophenyl)-7-oxoheptanoate: Bromine substitution results in altered physical and chemical properties compared to the difluorophenyl derivative.

Ethyl 7-(2,6-difluorophenyl)-7-oxohexanoate:

Uniqueness: Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where fluorine’s influence on molecular interactions is desired.

Biologische Aktivität

Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

This compound has the molecular formula and a molecular weight of 288.30 g/mol. The compound features a heptanoate backbone with a difluorophenyl substituent, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. While specific mechanisms are still under investigation, preliminary studies suggest that the difluorophenyl group enhances the compound's binding affinity to certain targets, potentially increasing its efficacy.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro tests demonstrated significant activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria were found to be in the range of 10-50 µg/mL, indicating moderate to high potency.

Anti-inflammatory Effects

Research has also highlighted the compound's anti-inflammatory properties. In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential application in treating inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of this compound against resistant strains of bacteria. The results showed that the compound could inhibit growth effectively and could serve as a lead for developing new antibiotics. -

Case Study on Anti-inflammatory Action :

Another study focused on the anti-inflammatory effects in a rat model of arthritis. The administration of the compound significantly decreased paw swelling and pain scores compared to control groups, suggesting its potential use in treating arthritic conditions.

Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antimicrobial | MIC values: 10-50 µg/mL against S. aureus and E. coli |

| Study B | Anti-inflammatory | Reduced TNF-α and IL-6 levels in animal models |

Safety and Toxicity

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential toxicity at higher concentrations.

Eigenschaften

IUPAC Name |

ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F2O3/c1-2-20-14(19)10-5-3-4-9-13(18)15-11(16)7-6-8-12(15)17/h6-8H,2-5,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHCLKCHVPPWFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645628 | |

| Record name | Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-28-1 | |

| Record name | Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.